molecular formula C15H15N3O B14302918 [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile CAS No. 120883-66-1

[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile

Katalognummer: B14302918
CAS-Nummer: 120883-66-1
Molekulargewicht: 253.30 g/mol
InChI-Schlüssel: JCNYYCJAZWZEKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile: is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenyl group and a propanedinitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Propanedinitrile Group: The propanedinitrile moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity against various biological targets, including enzymes and receptors .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being researched as a candidate for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile apart from similar compounds is its unique combination of the methoxyphenyl group and the propanedinitrile moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Eigenschaften

CAS-Nummer

120883-66-1

Molekularformel

C15H15N3O

Molekulargewicht

253.30 g/mol

IUPAC-Name

2-[1-(4-methoxyphenyl)piperidin-4-ylidene]propanedinitrile

InChI

InChI=1S/C15H15N3O/c1-19-15-4-2-14(3-5-15)18-8-6-12(7-9-18)13(10-16)11-17/h2-5H,6-9H2,1H3

InChI-Schlüssel

JCNYYCJAZWZEKR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2CCC(=C(C#N)C#N)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.